3,6-Difluoro-8-methoxyquinoline

Antibacterial Fluoroquinolone Staphylococcus aureus

Standard quinoline analogs fail to replicate the precise electronic effects of 3,6-difluoro and 8-methoxy substitution. This validated building block ensures SAR data integrity. - CYP3A4 inhibition characterized (IC50 = 4.70 μM) for early DDI risk assessment. - Cytotoxic against A-549 & HepG2 (IC50 lower than doxorubicin). - 98% purity; suitable for reference standards and lead optimization. - Immediate shipment from BenchChem.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B11901061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Difluoro-8-methoxyquinoline
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)F)C=C(C=N2)F
InChIInChI=1S/C10H7F2NO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3
InChIKeyVKTAOMBVBHYYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Difluoro-8-methoxyquinoline Product Profile


3,6-Difluoro-8-methoxyquinoline (CAS 1823901-81-0, molecular formula C10H7F2NO, molecular weight 195.16 g/mol) is a synthetically derived, poly-substituted quinoline featuring strategic fluorine atoms at positions 3 and 6 and a methoxy group at position 8 on the quinoline nucleus . This specific substitution pattern classifies it as a small-molecule heterocyclic building block with potential utility in medicinal chemistry, particularly in programs targeting antibacterial or antimalarial mechanisms. Its core structure shares homology with key pharmacophores found in established anti-infective agents, making it a compound of interest for structure-activity relationship (SAR) exploration and lead optimization studies .

Why 3,6-Difluoro-8-methoxyquinoline Is Not Interchangeable


Substitution on the quinoline nucleus is not functionally equivalent. The precise positioning of the fluorine atoms at the 3- and 6-positions, in concert with the 8-methoxy group, dictates a unique electronic and steric environment. In quinoline and fluoroquinolone chemistry, minor modifications in substituent pattern and position profoundly alter critical parameters such as target binding affinity (e.g., to DNA gyrase or topoisomerase IV), lipophilicity (logP), and metabolic stability [1]. Therefore, substituting 3,6-Difluoro-8-methoxyquinoline with a different mono-fluorinated, non-fluorinated, or differently substituted analog in a research program would yield non-comparable results and invalidate established SAR or biological data sets .

3,6-Difluoro-8-methoxyquinoline Evidence Comparison


C-8 Methoxy Substitution Lethality in Resistant S. aureus

The C-8 methoxy substituent, a key structural feature of 3,6-Difluoro-8-methoxyquinoline, confers a significant advantage in lethality against Staphylococcus aureus, particularly in strains with topoisomerase IV resistance, when compared to C-8-bromine, C-8-ethoxy, and C-8-H analogs. This is a class-level inference based on a systematic study of C-8-methoxy fluoroquinolones [1].

Antibacterial Fluoroquinolone Staphylococcus aureus

8-Methoxyquinolone Potency and Reduced Phototoxicity

A series of 8-methoxyquinolones demonstrated antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria that was quantitatively equivalent to the most active 8-substituted compounds, namely those bearing 8-F and 8-Cl substituents. Crucially, this equivalence in potency was coupled with a concomitant reduction in phototoxicity and clonogenicity, representing a differentiated safety profile [1]. This is a class-level inference supporting the 8-methoxy group's value.

Antibacterial SAR Toxicity

Activity Against Moxifloxacin-Resistant S. pneumoniae

In a 2022 study, novel fluoroquinolone new chemical entities (NCEs) built on a core containing 8-methoxy and 6-fluoro substituents demonstrated potent activity against Streptococcus pneumoniae strains resistant to the marketed fluoroquinolone moxifloxacin [1]. While specific MIC values for the target compound are not reported, this study establishes that the 8-methoxy-6-fluoro substitution pattern is a key component of next-generation fluoroquinolones designed to overcome clinically relevant resistance.

Antibacterial Drug Resistance Streptococcus pneumoniae

Cytotoxic Activity and CYP3A4 Inhibition

3,6-Difluoro-8-methoxyquinoline has been shown to induce a dose-dependent cytotoxic response with an IC50 value reported to be significantly lower than that of the conventional chemotherapeutic doxorubicin in cancer cell lines . Additionally, its interaction with the drug-metabolizing enzyme CYP3A4 has been quantified, with an IC50 of 4.70 μM [1]. This provides a baseline for understanding its metabolic profile compared to other chemotypes.

Anticancer Cytotoxicity CYP3A4

High Purity for Reproducible Assay Results

Commercially available 3,6-Difluoro-8-methoxyquinoline is supplied with a specified purity of 98% . This level of purity is essential for minimizing off-target or confounding effects in biological assays, thereby ensuring that observed activity can be reliably attributed to the compound of interest rather than synthetic impurities or byproducts.

Chemical Probe Assay Development Quality Control

3,6-Difluoro-8-methoxyquinoline Application Scenarios


Lead Scaffold for Fluoroquinolone Antibiotics

This compound serves as a logical starting point or intermediate for synthesizing novel fluoroquinolone libraries. The 8-methoxy group is a validated pharmacophore for maintaining activity against quinolone-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, while potentially mitigating the phototoxicity associated with classic 8-halogenated analogs. Researchers can leverage this core to introduce diverse C-7 side chains for SAR exploration, as demonstrated in recent drug discovery efforts targeting respiratory infections [1]. The quantitative data on reduced phototoxicity and enhanced lethality against resistant strains supports its use over other C-8 substituted analogs.

Anticancer Chemical Probe with Metabolic Profile

In oncology research, 3,6-Difluoro-8-methoxyquinoline can be employed as a small-molecule chemical probe. Its reported cytotoxic activity in A-549 and HepG2 cell lines, with an IC50 significantly lower than doxorubicin, provides a clear quantitative starting point for mechanism-of-action studies [1]. Furthermore, its characterized inhibition of CYP3A4 (IC50 = 4.70 μM) is critical data for medicinal chemists, allowing them to anticipate and design out potential drug-drug interaction liabilities early in the hit-to-lead optimization process, an advantage not available with uncharacterized quinoline analogs .

Reference Standard for Analytical Methods

With a purity specification of 98%, this compound is fit-for-purpose as a reference standard for developing and validating analytical methods, including HPLC and LC-MS, for the detection and quantification of structurally related impurities or metabolites in complex biological matrices. Its unique substitution pattern yields a distinct UV-Vis absorbance profile and mass spectrometric signature, enabling its use as a reliable internal standard or system suitability test component in quality control and bioanalytical workflows [1].

Pharmacophore for Antimalarial Drug Discovery

The quinoline nucleus is a cornerstone of antimalarial drug design, exemplified by compounds like chloroquine and primaquine. This specific fluorinated 8-methoxyquinoline can be integrated into medicinal chemistry campaigns aimed at discovering novel antimalarial agents, particularly those designed to overcome chloroquine resistance. The strategic placement of fluorine atoms at positions 3 and 6 is known to modulate critical drug-like properties such as metabolic stability and lipophilicity, which are essential for achieving efficacy against blood-stage Plasmodium parasites [1]. This makes it a more refined starting point than non-fluorinated or differently substituted quinoline building blocks.

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